molecular formula C12H9BrF3NS B1304184 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 439134-78-8

5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B1304184
CAS RN: 439134-78-8
M. Wt: 336.17 g/mol
InChI Key: IBJHFQRRDNHDBG-UHFFFAOYSA-N
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Description

The compound "5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a sulfur atom and a nitrogen atom in a five-membered ring. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the bromination of thiazoles is a common synthetic route to introduce bromomethyl groups, as seen in the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole, which was achieved by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of AIBN, leading to good yields . Similarly, bromination of methyl-substituted 1,2,5-thiadiazoles with NBS has been reported, indicating the versatility of bromination reactions in synthesizing brominated thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure analysis of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, revealed various intermolecular interactions, such as Br...N and S...O contacts, which are crucial for the stability of the crystal structure . These interactions can be analyzed using techniques like Hirshfeld fingerprint plots and Quantum Theory of Atoms in Molecules (QTAIM) .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. The thiazole o-quinodimethane, generated from a brominated thiazole precursor, was trapped with dienophiles to form 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones, demonstrating the reactivity of thiazole intermediates in cycloaddition reactions . Additionally, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yielded trisubstituted thiazoles, showcasing another synthetic route to thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like the trifluoromethyl group can affect the compound's lipophilicity and electronic distribution, potentially impacting its biological activity. The spectroscopic and theoretical studies of related compounds, such as 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, have shown that molecular aggregation can induce fluorescence effects, which are important for understanding the photophysical properties of these molecules .

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiazole and its derivatives are pivotal in the synthesis of heterocyclic compounds. These derivatives are valuable for creating a variety of compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more, which are crucial in the development of dyes and medicinal compounds due to their unique reactivity and mild reaction conditions (Gomaa & Ali, 2020).

Antibacterial and Antimicrobial Properties

Research on thiazole derivatives has shown significant antibacterial activity against various pathogens, making them essential in the development of new antimicrobial agents. This utility is particularly relevant in designing and synthesizing biologically active molecular probes to study their antibacterial properties against different bacteria and pathogens (Mohanty et al., 2021).

Development of Organic Photovoltaic Materials

Thiazole-based compounds are being explored for their application in organic photovoltaic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the potential of thiazole derivatives in the development of efficient and sustainable energy solutions (Lipunova et al., 2018).

Synthesis of Luminescent Materials

Thiazole compounds are utilized in synthesizing luminescent materials for various applications, including organic light-emitting diodes (OLEDs) and sensors. Their ability to form complexes with metals and other organic compounds enhances their luminescent properties, making them suitable for electronic and optical devices (Lipunova et al., 2018).

properties

IUPAC Name

5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJHFQRRDNHDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383274
Record name 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

CAS RN

439134-78-8
Record name 5-(bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (intermediate 1, 0.9 g) in dry dichloromethane (30 ml) stirring at 0° C. was added carbon tetrabromide (1.1 g) and triphenylphosphine (0.995 g). The reaction was stirred at 0° C. for 1 hour, diluted with cyclohexane (30 ml) and purified by SPE cartridge (Si cartridge using chloroform:cyclohexane (1:1) to give the title compound as a white solid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.995 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cool (10° C.) a solution of [4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (Example 2, 753 mg, 3 mmol) in THF (12 mL) add triphenylphosphine (864 mg, 3.3 mmol) followed by freshly recrystallized N-bromosuccinimide (587 mg, 3.3 mmol). On complete addition, remove the cold bath and stir continuously for 45 min. Concentrate the resulting mixture under vacuum and purify the residue by flash chromatography (elute with 10% ethyl acetate/10% dichloromethane in heptane) to give the title compound as an orange solid (846 mg).
Quantity
753 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
587 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 2
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 3
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

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